molecular formula C17H16N4O4 B2824294 N-(4-methyl-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 353744-72-6

N-(4-methyl-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No.: B2824294
CAS No.: 353744-72-6
M. Wt: 340.339
InChI Key: QSSSCZVAFGVIHA-UHFFFAOYSA-N
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Description

N-(4-methyl-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a complex organic compound that features a nitrophenyl group and a tetrahydroquinoxalinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the nitration of 4-methylacetanilide to introduce the nitro group. This is followed by the formation of the tetrahydroquinoxalinone ring through a cyclization reaction involving appropriate precursors such as o-phenylenediamine and a suitable diketone. The final step involves the acylation of the intermediate with an acetic anhydride derivative to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine under suitable conditions, such as using hydrogen gas and a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids), halogens (chlorine, bromine) with a Lewis acid catalyst.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methyl-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of the nitrophenyl and tetrahydroquinoxalinone groups suggests it could interact with biological targets, possibly exhibiting antimicrobial, anti-inflammatory, or anticancer activities.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and potential for functionalization.

Mechanism of Action

The exact mechanism of action for N-(4-methyl-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The nitro group could be involved in redox reactions, while the tetrahydroquinoxalinone moiety might interact with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide: Lacks the nitro group, potentially altering its reactivity and biological activity.

    N-(4-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide: Similar structure but without the methyl group, which could affect its steric properties and interactions.

Uniqueness

N-(4-methyl-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is unique due to the combination of the nitro and methyl groups on the phenyl ring, along with the tetrahydroquinoxalinone moiety. This combination of functional groups provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4-methyl-2-nitrophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-10-6-7-13(15(8-10)21(24)25)19-16(22)9-14-17(23)20-12-5-3-2-4-11(12)18-14/h2-8,14,18H,9H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSSCZVAFGVIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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